molecular formula C8H11NO2 B3255485 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one CAS No. 25514-24-3

1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

Cat. No.: B3255485
CAS No.: 25514-24-3
M. Wt: 153.18 g/mol
InChI Key: QLAGPCJUAFNZGR-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a hydroxypropyl group and a dihydropyridinone ring makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxypropylamine with a suitable pyridinone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors can enhance the efficiency of the process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The dihydropyridinone ring can be reduced to a fully saturated pyridinone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) at reflux temperature.

Major Products:

    Oxidation: Formation of 1-(3-Oxopropyl)-1,2-dihydropyridin-2-one.

    Reduction: Formation of 1-(3-Hydroxypropyl)pyridin-2-one.

    Substitution: Formation of 1-(3-Chloropropyl)-1,2-dihydropyridin-2-one.

Scientific Research Applications

1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    1-(3-Hydroxypropyl)pyridin-2-one: Lacks the dihydro functionality, making it less versatile in certain chemical reactions.

    1-(3-Chloropropyl)-1,2-dihydropyridin-2-one:

    1-(3-Oxopropyl)-1,2-dihydropyridin-2-one: Contains a carbonyl group, which significantly changes its chemical properties and reactivity.

Uniqueness: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to the presence of both a hydroxypropyl group and a dihydropyridinone ring. This combination allows for a wide range of chemical modifications and functionalization, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxypropyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGPCJUAFNZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(3-(2-tetrahydropyranyloxy)propyl)-1,2-dihydro-2-pyridone (1.0 g, 4.5 mmol) in acetic acid (8 ml), THF (4 ml) and water (2 ml) was heated at 50° C. for 4 hours. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 1-(3-hydroxypropyl)-1,2-dihydro-2-pyridone (680 mg, 99%) as an off-white solid.
Name
1-(3-(2-tetrahydropyranyloxy)propyl)-1,2-dihydro-2-pyridone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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